2-Iodopropane-1,1,1,3,3,3-d6
Description
Significance of Stable Isotopes in Elucidating Molecular and Reaction Dynamics
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), are non-radioactive variants of elements that have the same number of protons but a different number of neutrons. wikipedia.orgnih.gov This difference in mass, while not affecting the fundamental chemical properties of the atom, can influence the rates of chemical reactions. wikipedia.org This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into the transition states of reactions and helps to elucidate reaction mechanisms. libretexts.org By selectively incorporating stable isotopes into molecules, scientists can trace the fate of atoms and bonds throughout a chemical or biological process, offering a window into the intricate dance of molecular transformations. wikipedia.orgnih.gov The use of stable isotopes is a cornerstone of modern mechanistic studies, allowing for the detailed mapping of reaction pathways and the identification of rate-determining steps. libretexts.org
The Unique Role of Deuterium in Physical Organic Chemistry and Mechanistic Studies
Deuterium plays a particularly prominent role in physical organic chemistry due to the significant mass difference between it and protium (B1232500) (the common isotope of hydrogen). fiveable.me This large relative mass change leads to a more pronounced kinetic isotope effect compared to the substitution of heavier atoms. libretexts.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning that reactions involving the breaking of a C-D bond will generally proceed at a slower rate. scielo.org.mx This measurable difference in reaction rates when hydrogen is replaced by deuterium is a powerful diagnostic tool. fiveable.me
Researchers utilize deuterium labeling to:
Determine whether a specific C-H bond is broken in the rate-determining step of a reaction. fiveable.me
Distinguish between different possible reaction mechanisms. youtube.com
Study the stereochemistry of reactions.
Probe the nature of transition states. libretexts.org
Furthermore, deuterium's unique nuclear spin properties make it "invisible" in standard proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a common analytical technique in organic chemistry. wikipedia.org This allows for the simplification of complex spectra and the unambiguous assignment of signals, further aiding in structural elucidation and mechanistic analysis.
Positional Isotope Effects in Deuterated Organic Systems, with Specific Reference to 2-Iodopropane-1,1,1,3,3,3-d6
The strategic placement of deuterium atoms at specific positions within a molecule, known as positional or site-specific deuteration, allows for highly targeted investigations. In the case of this compound, the deuterium atoms are located on the two methyl groups. This specific labeling pattern makes it an ideal substrate for studying reactions where these methyl groups are involved or are in close proximity to the reaction center.
For example, in nucleophilic substitution reactions at the second carbon, the presence of deuterium on the adjacent carbons can influence the reaction rate through secondary kinetic isotope effects. These effects, though smaller than primary KIEs, can provide detailed information about the structure and charge distribution of the transition state. The iodine substituent in this compound also imparts unique reactivity, making it a useful intermediate in various organic syntheses. cymitquimica.com
The compound is a colorless liquid and is used in organic synthesis and pharmaceutical research and development. guidechem.com It is a labeled analogue of 2-Iodopropane (B156323) and is used as a reagent in the synthesis of other complex molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 39091-64-0 clearsynth.com |
| Molecular Formula | C₃HD₆I |
| Molecular Weight | 176.03 g/mol amerigoscientific.com |
| Appearance | Colorless liquid guidechem.com, Colorless Oily Matter |
| Boiling Point | 88-90 °C sigmaaldrich.com, 91.262 °C at 760 mmHg guidechem.com |
| Density | 1.763 g/mL at 25 °C sigmaaldrich.com, 1.81 g/cm³ |
| Isotopic Purity | 98 atom % D sigmaaldrich.com |
| Solubility | Soluble in Chloroform, Methanol (B129727) |
| Synonyms | 1,1,1,3,3,3-hexadeuterio-2-iodopropane clearsynth.com, Isopropyl Iodide-d6 |
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-iodopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOJHQHASLBPH-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305074 | |
| Record name | Propane-1,1,1,3,3,3-d6, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39091-64-0 | |
| Record name | Propane-1,1,1,3,3,3-d6, 2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39091-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane-1,1,1,3,3,3-d6, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodopropane-1,1,1,3,3,3-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Site Specifically Deuterated Alkyl Iodides
Regioselective and Stereoselective Deuterium (B1214612) Incorporation Strategies
Achieving site-specific deuteration with high isotopic purity is a central challenge in synthetic organic chemistry. nih.govnih.govacs.orgorganic-chemistry.org Various strategies have been developed to control the position and number of deuterium atoms introduced into a molecule.
Hydrogen-Deuterium Exchange Reactions for Terminal Methyl Deuteration
Hydrogen-deuterium exchange (HDX) reactions represent a direct method for deuterium incorporation. wikipedia.orgmdpi.com These reactions involve the substitution of a hydrogen atom with a deuterium atom from a deuterium source, most commonly deuterium oxide (D₂O). mdpi.com The exchange can be facilitated by catalysts, including acids, bases, or metals. wikipedia.org While these conditions can sometimes lead to perdeuteration, where all exchangeable protons are replaced, careful selection of catalysts and reaction conditions can achieve a degree of regioselectivity. wikipedia.org For the terminal methyl groups of a propane (B168953) backbone, metal catalysts in the presence of D₂O can facilitate deuteration, although achieving exclusive terminal deuteration without affecting the methine proton can be challenging and may require specific catalytic systems.
Precursor-Based Synthetic Routes for Hexadeuterated Isopropyl Moieties
A highly effective strategy for producing 2-Iodopropane-1,1,1,3,3,3-d6 involves the use of a deuterated precursor. This bottom-up approach ensures that the deuterium atoms are precisely located in the final molecule. A common and efficient precursor for this synthesis is 2-Propanol-d₈. zeotope.comcarlroth.comisotope.com This fully deuterated isopropanol (B130326) can be synthesized by the reduction of acetone-d₆. cdnsciencepub.com Once the 2-Propanol-d₈ is obtained, it can be converted to this compound through a nucleophilic substitution reaction. cdnsciencepub.com This can be achieved by reacting the deuterated alcohol with hydrogen iodide or a mixture of phosphorus and iodine. wikipedia.orgyoutube.com This precursor-based method offers excellent control over the isotopic labeling pattern, resulting in a high isotopic purity of the final product. sigmaaldrich.com
Table 1: Precursor-Based Synthesis of this compound
| Step | Starting Material | Reagents | Product |
| 1 | Acetone-d₆ | Reducing agent (e.g., Lithium aluminum deuteride) | 2-Propanol-d₈ |
| 2 | 2-Propanol-d₈ | Hydrogen iodide or Phosphorus/Iodine | This compound |
Catalytic Approaches for Deuteration (e.g., Ruthenium-Catalyzed C-H Bond Activation and D₂O as Deuterium Source)
Modern catalytic methods provide powerful tools for the selective deuteration of organic molecules. Ruthenium complexes, in particular, have shown significant promise in catalyzing hydrogen-deuterium exchange reactions with D₂O as the deuterium source. lookchem.comacs.org These catalysts can activate C-H bonds, allowing for the regioselective incorporation of deuterium. researchgate.net For instance, certain ruthenium catalysts can selectively deuterate the α- and/or β-positions of alcohols. nih.gov The regioselectivity of these reactions is often dependent on the ligands coordinated to the ruthenium center. acs.org Iridium catalysts have also been developed for the α-selective deuteration of alcohols. nih.gov While these methods are highly effective for deuterating alcohols, their direct application to the synthesis of deuterated alkyl halides would involve a two-step process: catalytic deuteration of the alcohol followed by conversion to the alkyl iodide.
Table 2: Examples of Catalytic Deuteration of Alcohols
| Catalyst Type | Selectivity | Deuterium Source |
| Ruthenium | α and/or β-deuteration | D₂O |
| Iridium | α-deuteration | D₂O |
Radical-Mediated Deuteration Pathways for Alkyl Halides
Radical-mediated reactions offer an alternative pathway for the deuteration of alkyl halides. acs.org These methods typically involve the generation of an alkyl radical intermediate, which is then quenched with a deuterium source. rsc.org Photoredox catalysis has emerged as a mild and efficient way to initiate these radical reactions. nih.gov In this approach, a photocatalyst absorbs visible light and initiates an electron transfer process that leads to the cleavage of the carbon-halogen bond, forming an alkyl radical. nih.gov This radical can then be deuterated by a suitable deuterium donor, such as D₂O. nih.gov Thiol-catalyzed deuterative deiodination of alkyl iodides using D₂O has also been reported. nih.gov These radical-based methods are particularly useful for their functional group tolerance and mild reaction conditions. rsc.org
Electrochemical Deuteration Techniques
Electrochemistry provides a clean and efficient alternative for deuteration, often avoiding the need for harsh reagents. rsc.orgresearchgate.net In electrochemical deuteration, an electric current is used to drive the reduction of an organic halide. xmu.edu.cn This process generates a radical anion or a carbanion intermediate, which then abstracts a deuterium atom from a deuterium source, typically D₂O. researchgate.net This technique has been successfully applied to the deuteration of both aryl and alkyl halides. xmu.edu.cn Electrochemical methods are advantageous due to their mild reaction conditions and the use of electrons as a traceless reagent, which contributes to high atom economy. nju.edu.cn
Strategies for Achieving High Isotopic Purity and Atom Economy in Deuteration
High isotopic purity is crucial for many applications of deuterated compounds. Several strategies can be employed to maximize the incorporation of deuterium. In precursor-based syntheses, using a starting material with very high isotopic enrichment is the most direct approach. sigmaaldrich.com For exchange reactions, employing a large excess of the deuterium source (e.g., D₂O) can drive the equilibrium towards the deuterated product. wikipedia.org In some cases, multiple iterations of the deuteration reaction can be performed to achieve higher levels of deuterium incorporation. lookchem.com
Atom economy is a key principle of green chemistry, and many modern deuteration methods are designed with this in mind. The use of D₂O as the deuterium source is highly atom-economical. nih.gov Catalytic methods, by their nature, improve atom economy by reducing the amount of reagents required. researchgate.net Electrochemical methods are also highly atom-economical as they use electricity to drive the reaction, avoiding the use of stoichiometric chemical reductants. xmu.edu.cnnju.edu.cn
Table 3: Comparison of Deuteration Methodologies
| Methodology | Advantages | Disadvantages |
| Hydrogen-Deuterium Exchange | Direct method. | Can lack regioselectivity, may require harsh conditions. |
| Precursor-Based Synthesis | High regioselectivity and isotopic purity. | Requires synthesis of the deuterated precursor. |
| Catalytic C-H Activation | High regioselectivity, mild conditions. | Catalyst may be expensive or sensitive. |
| Radical-Mediated Deuteration | Mild conditions, good functional group tolerance. | May require specific initiators or catalysts. |
| Electrochemical Deuteration | Mild conditions, high atom economy, avoids harsh reagents. | Requires specialized electrochemical equipment. |
Mechanistic Elucidation Through Deuterium Labeling and Kinetic Isotope Effects
Primary and Secondary Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotopologue (kH) to the rate constant of the same reaction with a heavy isotopologue (kD), expressed as kH/kD. wikipedia.org These effects arise from the differences in zero-point vibrational energies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.orglibretexts.org KIEs are categorized as primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu A secondary KIE occurs when the isotopically substituted bond is not directly involved in bond-breaking or formation in the rate-determining step but is located at a position near the reaction center (e.g., α or β). wikipedia.orgprinceton.edu
The cleavage of the carbon-iodine (C-I) bond is a central event in many reactions of 2-iodopropane (B156323). While direct isotopic substitution on the carbon or iodine would be required to measure a primary KIE for C-I cleavage, the use of 2-iodopropane-1,1,1,3,3,3-d6 allows for the measurement of secondary KIEs that provide crucial information about the transition state.
In nucleophilic substitution reactions, the magnitude of the secondary KIE can help characterize the geometry and charge distribution of the transition state. For instance, in an SN1 reaction, the C-I bond breaks in the rate-determining step to form a carbocation intermediate. This involves a change in hybridization at the α-carbon from sp3 to sp2. This change leads to a loosening of the C-H (or C-D) bending vibrations, resulting in a small, normal secondary KIE (kH/kD > 1), typically in the range of 1.1 to 1.2. wikipedia.org Conversely, in a concerted SN2 reaction, the transition state involves a pentacoordinate carbon. The steric crowding in this state can influence the C-H/C-D bending vibrations, often leading to KIEs close to unity or slightly inverse (kH/kD < 1). Therefore, by measuring the secondary KIE with this compound, chemists can infer the degree of C-I bond scission and the nature of the transition state. wikipedia.orgresearchgate.net
Secondary deuterium (B1214612) KIEs have been measured to distinguish between SN1 and SN2 nucleophilic substitution pathways. wikipedia.org The substitution of deuterium at the β-position, as in this compound, results in a β-deuterium isotope effect. These effects are generally attributed to hyperconjugation, where the C-H or C-D bonds of the methyl groups donate electron density to the developing positive charge on the α-carbon in the transition state.
In a study of the reaction of various deuterated alkyl halides with pyridine (B92270) in nitrobenzene, a β-deuterium isotope effect was measured for isopropyl iodide-d6. cdnsciencepub.com The results showed a significant rate decrease upon deuteration, indicating a normal KIE. This effect is consistent with a transition state that has considerable carbocationic character, where hyperconjugation plays a stabilizing role. Since the C-D bond is a poorer electron donor than the C-H bond, the deuterated compound reacts more slowly.
| Substrate | kH/kD | Interpretation |
|---|---|---|
| (CH₃)₂CHI / (CD₃)₂CHI | 1.077 | Significant rate decrease indicates a transition state with carbocationic character, stabilized by hyperconjugation. cdnsciencepub.com |
| (CH₃)₂CHBr / (CD₃)₂CHBr | 1.23 | Larger effect compared to iodide suggests a more developed positive charge in the transition state. cdnsciencepub.com |
Elimination reactions, such as the E2 pathway, provide a classic example of a primary kinetic isotope effect. In the E2 mechanism, a base abstracts a β-proton in concert with the departure of the leaving group, all within the rate-determining step. libretexts.org Because this mechanism involves the cleavage of a C-H bond at the β-position, substituting these hydrogens with deuterium, as in this compound, is expected to produce a large primary KIE.
While specific studies on 2-iodopropane-d6 are not widely reported, extensive research on the analogous compound, 2-bromopropane (B125204), demonstrates the principle. The E2 reaction of 2-bromopropane with sodium ethoxide is 6.7 times faster than that of its deuterated counterpart (2-bromopropane-1,1,1,3,3,3-d6). libretexts.orglibretexts.org This large KIE (kH/kD = 6.7) provides strong evidence that the β-C-H bond is broken in the rate-determining step, which is a key feature of the concerted E2 mechanism. libretexts.orglibretexts.org An E1 reaction, by contrast, would proceed through a carbocation intermediate, and the C-H bond cleavage would occur in a subsequent, fast step. Therefore, an E1 reaction would exhibit a small secondary KIE, not a large primary one. princeton.edu
| Reaction | kH/kD | Conclusion |
|---|---|---|
| 2-Bromopropane + NaOEt | 6.7 | Large KIE confirms C-H bond cleavage in the rate-determining step, consistent with an E2 mechanism. libretexts.orglibretexts.org |
The magnitude of a deuterium KIE is a rich source of information about the transition state structure. The theoretical maximum for a primary C-H/C-D KIE at room temperature is approximately 7-8, which corresponds to the complete loss of the C-H stretching vibration in the transition state. libretexts.org The observed value of 6.7 for the analogous 2-bromopropane system suggests a transition state that is highly symmetrical, where the proton is roughly halfway transferred between the carbon and the attacking base. utdallas.edu
For secondary KIEs, the interpretation is more nuanced. The β-deuterium effect observed in the nucleophilic substitution of isopropyl iodide (kH/kD = 1.077) is considered a normal but small effect. cdnsciencepub.com Its origin lies in the hyperconjugative stabilization of the electron-deficient transition state. The C-H σ-bond is a better electron donor than the stronger C-D σ-bond. Consequently, the transition state for the protio-compound is better stabilized and lower in energy, leading to a faster reaction rate. wikipedia.org The magnitude of the β-KIE can also indicate the extent of positive charge development on the α-carbon in the transition state; a larger kH/kD value suggests a more carbocation-like, or "looser," transition state. cdnsciencepub.com
Reaction Pathway Delineation Using Isotopic Tracers
Beyond measuring rate changes, isotopic labeling is a powerful method for tracing the fate of atoms and molecular fragments through a complex reaction sequence. johnshopkins.edu By strategically placing deuterium atoms in a reactant molecule, such as in this compound, it becomes possible to follow the deuterated fragments into the products, thereby mapping the reaction pathway and identifying intermediates.
The C-I bond in 2-iodopropane is relatively weak and can be cleaved homolytically by heat or light to generate an isopropyl radical and an iodine atom. This property makes 2-iodopropane a useful precursor for initiating radical reactions.
Initiation: (CH₃)₂CHI → (CH₃)₂CH• + I•
Using this compound as the radical precursor generates a deuterated isopropyl radical, (CD₃)₂CH•. This isotopic label acts as a tracer, allowing its path to be followed through subsequent propagation steps. For example, in a radical addition reaction to an alkene, the (CD₃)₂CH• radical would add across the double bond. By analyzing the final products for the presence and position of the -CH(CD₃)₂ group using techniques like mass spectrometry or NMR spectroscopy, the mechanism of the addition and any subsequent rearrangement or chain transfer steps can be elucidated. This method is crucial for distinguishing between competing pathways and confirming the involvement of specific radical intermediates in complex reaction mixtures.
Elucidation of Multistep Reaction Mechanisms in Organic Transformations
The use of isotopically labeled compounds, such as this compound, is a cornerstone of physical organic chemistry for elucidating complex, multistep reaction mechanisms. clearsynth.com By replacing hydrogen atoms with deuterium at specific positions, chemists can trace the fate of these atoms and measure kinetic isotope effects (KIEs), which provide profound insights into the rate-determining steps of a reaction. ias.ac.in
A primary application for a deuterated probe like this compound is in distinguishing between competing reaction pathways, such as bimolecular elimination (E2) and unimolecular elimination (E1). In an E2 reaction, the C-H (or C-D) bond at the β-carbon is broken in the single, concerted, rate-determining step. libretexts.org Because a C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, breaking it requires more energy, leading to a significantly slower reaction rate. libretexts.org This phenomenon results in a large primary KIE, typically with a kH/kD ratio between 3 and 8. youtube.com
For instance, in the base-induced elimination of a 2-halopropane, the observation of a large KIE upon using this compound (where a β-deuterium is removed) would provide strong evidence for an E2 mechanism. This is because the rate is highly sensitive to the isotopic substitution at the bond being broken in the slowest step. Conversely, an E1 mechanism involves the initial, rate-determining loss of the leaving group to form a carbocation, followed by a rapid deprotonation step. Since the C-D bond is not broken in the rate-determining step, the KIE would be negligible (kH/kD ≈ 1). princeton.edu
The following table illustrates the expected KIE values for distinguishing between E1 and E2 pathways using a deuterated substrate.
| Reaction Mechanism | Rate-Determining Step | C-D Bond Cleavage in RDS? | Expected Primary KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|---|
| E2 (Bimolecular Elimination) | Concerted C-D bond cleavage and leaving group departure | Yes | ~3-8 | Indicates C-D bond breaking is integral to the slowest step. libretexts.org |
| E1 (Unimolecular Elimination) | Formation of carbocation (leaving group departs) | No | ~1 (close to unity) | Indicates C-D bond breaking occurs after the slowest step. princeton.edu |
By quantifying the reaction rates of both 2-iodopropane and this compound under the same conditions, researchers can definitively identify which bonds are broken in the kinetic bottleneck of a multistep transformation, thereby assembling a detailed picture of the reaction pathway. wikipedia.org
Analysis of Isomerization and Rearrangement Processes on Catalytic Surfaces (e.g., Propyl Intermediates on Pt(111))
The study of hydrocarbon transformations on heterogeneous catalysts is critical for industrial processes like reforming and dehydrogenation. This compound serves as a valuable precursor for generating deuterated propyl intermediates on catalytic surfaces, such as Platinum(111), allowing for detailed analysis of their subsequent isomerization and rearrangement.
When propylene (B89431) is introduced with deuterium on a Pt(111) surface, various C3Hx intermediates are formed, including 1-propyl and 2-propyl species. researchgate.net These intermediates are key to understanding the pathways for dehydrogenation and isomerization. Theoretical studies using density functional theory (DFT) have calculated the adsorption and reaction energies for these processes, providing a thermodynamic map of the surface chemistry. researchgate.net Propylidyne is identified as the most stable C3 species on the surface. researchgate.netresearchgate.net
The use of a labeled compound like this compound allows for the direct formation of deuterated propyl species on the Pt(111) surface. Subsequent analysis using techniques like temperature-programmed desorption (TPD) and high-resolution electron energy loss spectroscopy (HREELS) can track the fate of the deuterium label, revealing the dominant pathways for isomerization (e.g., 2-propyl to 1-propyl) and dehydrogenation.
Studies have shown that the slow half-hydrogenation (or deuteration) of propylene forms propyl species, which then undergo competitive reactions. researchgate.net The analysis of these surface-bound intermediates is crucial for catalyst design and optimization. The table below, based on DFT calculations, shows the relative stability of key C3 intermediates on a Pt(111) surface, which governs their isomerization and rearrangement behavior. researchgate.net
| Surface Species | Adsorption Energy (kJ/mol) | Relative Stability (to Propylene) |
|---|---|---|
| Propylene (gas phase) | 0 | Reference |
| Propylene (adsorbed) | -69 | More Stable |
| 1-Propyl | -51 | Less Stable than adsorbed Propylene |
| 2-Propyl | -38 | Less Stable than adsorbed Propylene |
| Propylidyne | -170 | Most Stable |
This data demonstrates that while 1-propyl and 2-propyl are viable intermediates, they are thermodynamically driven to convert to the highly stable propylidyne species through a series of dehydrogenation and rearrangement steps. researchgate.net Tracking these transformations with deuterated analogues provides unambiguous evidence of the underlying surface mechanisms.
Advanced Spectroscopic Characterization of Deuterated Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy of Multiply Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the structural elucidation of organic molecules. For isotopically labeled compounds like 2-Iodopropane-1,1,1,3,3,3-d6, specific NMR techniques are employed to confirm the position and extent of deuterium (B1214612) incorporation, and to analyze the resulting spectral changes.
Deuterium NMR (²H NMR) for Positional and Quantitative Isotopic Enrichment
Deuterium (²H) NMR spectroscopy is a direct method for observing deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), ²H NMR is particularly effective for samples that have been intentionally enriched with deuterium. wikipedia.org For this compound, the six deuterium atoms on the two methyl groups are chemically equivalent. Consequently, the ²H NMR spectrum is expected to show a single, sharp resonance peak.
The primary applications of ²H NMR in this context are:
Positional Verification : The presence of a single signal confirms that all deuterium atoms are in magnetically equivalent environments, consistent with the labeling on the terminal methyl groups.
Quantitative Analysis : The integrated intensity of the deuterium signal can be compared against a known standard to quantify the level of isotopic enrichment. For highly deuterated compounds (typically >98 atom % D), ²H NMR is a more accurate method for determining enrichment than ¹H NMR. sigmaaldrich.com This is because in ¹H NMR, the residual proton signals would be very weak and difficult to distinguish from baseline noise or proton-containing impurities. sigmaaldrich.com
| Parameter | Expected Observation for this compound | Interpretation |
| Number of Signals | 1 | All 6 deuterium atoms are chemically and magnetically equivalent. |
| Chemical Shift (δ) | Similar to the corresponding ¹H chemical shift of the methyl protons in 2-iodopropane (B156323) (~1.8 ppm). | Confirms the deuterium atoms are in the methyl group environment. |
| Integration | Proportional to the number of deuterium atoms (6D). | Used to determine the atom % D enrichment. |
Proton NMR (¹H NMR) Simplification via Deuterium Decoupling and Spectral Interpretation
The substitution of protons with deuterium atoms leads to a significant simplification of the ¹H NMR spectrum. In the non-deuterated 2-iodopropane molecule, the spectrum is characterized by complex spin-spin coupling: the methine (CH) proton signal is split into a septet by the six adjacent methyl (CH₃) protons, and the methyl proton signal is split into a doublet by the single methine proton. docbrown.info
In this compound, the six methyl protons are replaced by deuterium. Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1 (compared to 1/2 for protons), the large ¹H-¹H coupling is eliminated. While ¹H-²H coupling exists, the coupling constant is much smaller (approximately 1/6.5 of the corresponding ¹H-¹H coupling) and is often not resolved, resulting in a broad singlet or a very finely split multiplet that appears as a singlet under standard resolution.
This phenomenon, known as spectral simplification, is a key benefit of isotopic labeling. The complex septet of the central methine proton in 2-iodopropane collapses into a sharp singlet in its d6 analogue. This makes spectral interpretation more straightforward and allows for unambiguous assignment of the methine proton.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Iodopropane | -CH(CH₃)₂ | ~4.25 | Septet | ~6.8 |
| -CH(CH ₃)₂ | ~1.84 | Doublet | ~6.8 | |
| This compound | -CH(CD₃)₂ | ~4.25 | Singlet | N/A |
Carbon-13 NMR (¹³C NMR) with Deuterium-Induced Chemical Shift and Coupling Effects
The presence of deuterium also influences the ¹³C NMR spectrum. The non-deuterated 2-iodopropane shows two distinct signals corresponding to the two non-equivalent carbon environments (C1/C3 methyl groups and the C2 methine group). docbrown.info In this compound, several effects are observed:
Deuterium-Induced Isotope Shift : The resonance of the deuterated carbons (C1 and C3) and the adjacent carbon (C2) will experience a slight upfield shift (to a lower ppm value). huji.ac.ilrsc.org This is known as a two-bond isotope effect for C2 and a one-bond isotope effect for C1/C3. These shifts are typically small, on the order of 0.1-1.5 ppm for one-bond effects and around 0.1 ppm for two-bond effects. huji.ac.il
¹³C-²H Coupling : In a standard proton-decoupled ¹³C NMR spectrum, the signal for the methine carbon (C2) remains a singlet. However, the signal for the deuterated methyl carbons (C1 and C3) is split into a multiplet due to coupling with the directly attached deuterium atoms. Since deuterium has a spin of 1, a CD₃ group will appear as a septet (following the 2nI+1 rule, where n=3 and I=1).
Signal Intensity Reduction : The nuclear Overhauser effect (NOE), which enhances the signal of carbons attached to protons during proton decoupling, is absent for the deuterated carbons. This, combined with longer relaxation times, results in a significantly lower intensity for the CD₃ signal compared to the CH signal.
| Compound | Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H Decoupled) | Key Deuterium Effects |
| 2-Iodopropane | C H(CH₃)₂ | ~21.1 | Singlet | N/A |
| CH(C H₃)₂ | ~31.2 | Singlet | N/A | |
| This compound | C H(CD₃)₂ | Slightly < 21.1 | Singlet | Two-bond isotope shift. |
| CH(C D₃)₂ | Slightly < 31.2 | Septet | One-bond isotope shift; ¹J(¹³C, ²H) coupling; Reduced signal intensity (NOE loss). |
Multidimensional NMR Techniques (e.g., HSQC, HMBC, TOCSY) for Structural and Connectivity Assignments in Deuterated Frameworks
Two-dimensional (2D) NMR experiments provide powerful tools for establishing connectivity within a molecule.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of directly bonded protons and carbons. columbia.edulibretexts.org For this compound, a standard ¹H-¹³C HSQC spectrum would be very simple, showing a single cross-peak. This peak would connect the ¹H signal of the methine proton (~4.25 ppm) with the ¹³C signal of the methine carbon (~21.1 ppm), confirming the direct C-H bond at the 2-position. The deuterated CD₃ groups would not appear in this spectrum.
TOCSY (Total Correlation Spectroscopy) : This experiment shows correlations between all protons within a coupled spin system. Since this compound contains only a single, isolated proton, a TOCSY spectrum would not provide any additional connectivity information beyond what is seen in the 1D ¹H NMR spectrum.
Mass Spectrometry (MS) Applications in Isotopic Analysis
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and analyzing its structure through fragmentation patterns. For isotopically labeled compounds, MS provides direct evidence of successful deuteration through the observed mass shift.
Elucidation of Fragmentation Patterns in Highly Deuterated Organic Molecules
In electron ionization mass spectrometry (EI-MS), a molecule is ionized and often fragments in a predictable manner. The fragmentation pattern of 2-iodopropane is well-characterized. docbrown.info The most facile fragmentation is the cleavage of the weak carbon-iodine bond, leading to the formation of an isopropyl cation ([C₃H₇]⁺) at a mass-to-charge ratio (m/z) of 43. This is typically the most abundant fragment and thus the base peak in the spectrum. docbrown.info
For this compound, the masses of the molecular ion and its fragments are shifted due to the presence of six deuterium atoms (mass shift M+6).
Molecular Ion (M⁺·) : The molecular weight of the deuterated compound is 176.03 g/mol , compared to 169.99 g/mol for the non-deuterated version. nist.gov The mass spectrum will therefore show a molecular ion peak at m/z 176.
Base Peak : The cleavage of the C-I bond results in the formation of the deuterated isopropyl cation, [CH(CD₃)₂]⁺. The mass of this fragment is 49 u (3 carbons = 36, 1 hydrogen = 1, 6 deuterium = 12). This results in a shift of the base peak from m/z 43 to m/z 49.
This predictable shift in the fragmentation pattern provides unambiguous confirmation of the compound's identity and the location of the deuterium labels.
| Ion Fragment | Formula (2-Iodopropane) | m/z (2-Iodopropane) | Formula (2-Iodopropane-d6) | m/z (2-Iodopropane-d6) |
| Molecular Ion | [C₃H₇I]⁺· | 170 | [C₃HD₆I]⁺· | 176 |
| Isopropyl Cation (Base Peak) | [C₃H₇]⁺ | 43 | [C₃HD₆]⁺ | 49 |
| Iodine Cation | [I]⁺ | 127 | [I]⁺ | 127 |
High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the characterization of isotopically labeled compounds such as this compound. nih.gov Its capacity to measure mass-to-charge ratios (m/z) with high accuracy and resolving power allows for the unambiguous determination of a compound's elemental composition and the precise assessment of its isotopic purity. thermofisher.compnnl.gov
For this compound, HRMS provides an accurate mass measurement that can confirm its molecular formula, C3HD6I. The high resolution of the technique is crucial for distinguishing the desired deuterated compound from any residual, partially deuterated, or non-deuterated isotopologues. nih.govrsc.org The theoretical monoisotopic mass of the fully deuterated compound is distinct from its hydrogen-containing counterparts, as shown in the table below.
Isotopic purity is quantified by measuring the relative abundance of the ion signals corresponding to each isotopologue. nih.govresearchgate.net For a sample of this compound, the HRMS spectrum would exhibit a primary peak for the d6 species, with much smaller peaks representing any d5, d4, or other impurities. By comparing the integrated intensities of these peaks, a precise isotopic enrichment percentage can be calculated. rsc.org For instance, commercial batches of this compound often specify an isotopic purity of 98 atom % D, a value verified using such mass spectrometric methods. lgcstandards.comsigmaaldrich.com The ability of HRMS to provide this level of detail rapidly and with minimal sample consumption makes it a superior method for quality control and characterization of deuterated standards. nih.govresearchgate.net
| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₃D₆HI | 176.0291 |
| 2-Iodopropane-d5 | C₃HD₅HI | 175.0228 |
| 2-Iodopropane (non-deuterated) | C₃H₇I | 169.9698 |
Hydrogen-Deuterium Exchange Mass Spectrometry for Dynamic Conformational and Interaction Studies
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein conformation, dynamics, and interactions in solution. nih.govnih.gov The method is predicated on the principle that hydrogen atoms on the backbone amides of a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent, such as heavy water (D₂O). iaanalysis.comiaanalysis.com The rate of this exchange is highly dependent on the local structural environment of each amide proton. creative-proteomics.com
Protons in regions of the protein that are highly flexible or solvent-exposed will exchange with deuterium rapidly, while those located in the stable core of the protein, or protected by hydrogen bonds (e.g., in α-helices and β-sheets), will exchange much more slowly or not at all. iaanalysis.comthermofisher.com The HDX-MS workflow involves incubating the protein in a D₂O buffer for a set period, followed by quenching the reaction by lowering the pH and temperature. nih.gov The protein is then typically digested into peptides, which are analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation. iaanalysis.com
By analyzing the rate of deuterium uptake in different regions of the protein over time, researchers can create a detailed map of its solvent accessibility and structural dynamics. nih.govacs.org This makes HDX-MS exceptionally useful for:
Conformational Analysis : Comparing the deuteration patterns of a protein in different states (e.g., active vs. inactive) can reveal conformational changes associated with its function. nih.govacs.org
Interaction Studies : When a protein binds to a ligand or another protein, the interface regions are often protected from solvent. creative-proteomics.com This protection results in a reduced rate of deuterium exchange, allowing for the precise mapping of binding sites. thermofisher.comcreative-proteomics.com
Studying Protein Dynamics : The technique provides insights into the intrinsic flexibility and unfolding events of proteins, which are often critical for their biological activity. nih.govnih.gov
While not a method to study the compound this compound itself, HDX-MS is a cornerstone of structural biology that relies fundamentally on the principles of hydrogen-deuterium isotope exchange. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Characterizing C-D Vibrational Modes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups and characterizing the chemical bonds within a molecule. wikipedia.orghopto.org When hydrogen atoms are replaced with deuterium, as in this compound, the change in mass has a predictable and significant effect on the molecule's vibrational frequencies. wikipedia.org This isotopic shift provides a clear spectral signature for the presence and location of deuterium. ed.gov
The frequency of a bond's vibration is primarily dependent on the bond strength and the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, the reduced mass of a Carbon-Deuterium (C-D) bond is significantly greater than that of a Carbon-Hydrogen (C-H) bond. Consequently, the vibrational frequencies of C-D bonds are observed at lower wavenumbers (lower energy) than their C-H counterparts. wikipedia.org
For 2-Iodopropane, the key vibrational modes that are altered upon deuteration are the C-H stretching and bending vibrations of the methyl groups.
C-H vs. C-D Stretching: The C-H stretching vibrations in the non-deuterated 2-iodopropane appear in the ~2845-2975 cm⁻¹ region of the IR spectrum. docbrown.info Due to the mass effect, the corresponding C-D stretching vibrations in this compound are expected to shift to a lower frequency, typically appearing in the ~2100-2250 cm⁻¹ range. This region is often less cluttered than the C-H stretching region, making the C-D peaks easily identifiable.
C-H vs. C-D Bending: Similarly, C-H bending (deformation) vibrations, which occur at approximately 1370-1470 cm⁻¹, also shift to lower wavenumbers upon deuteration. docbrown.info
Both IR and Raman spectroscopy can detect these changes. They are complementary techniques governed by different selection rules: a vibrational mode is IR active if it involves a change in the molecule's dipole moment, whereas it is Raman active if it involves a change in the molecule's polarizability. edinst.com By using both methods, a more complete picture of the molecule's vibrational modes can be obtained. hopto.org
| Vibrational Mode | Approximate Frequency (C-H Bonds) in 2-Iodopropane | Approximate Expected Frequency (C-D Bonds) in 2-Iodopropane-d6 |
|---|---|---|
| Stretching | ~2845 - 2975 cm⁻¹ | ~2100 - 2250 cm⁻¹ |
| Bending (Deformation) | ~1370 - 1470 cm⁻¹ | ~950 - 1100 cm⁻¹ |
Computational Chemistry Approaches to Isotopic Phenomena in Alkyl Iodides
Quantum Chemical Calculations of Potential Energy Surfaces for Deuterated Reactants
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a reaction involving a deuterated reactant like 2-Iodopropane-1,1,1,3,3,3-d6, quantum chemical calculations are essential to map out the PES, identifying stable molecules (reactants, products, intermediates) as minima and transition states as saddle points. arxiv.org Isotopic substitution does not alter the electronic PES, but it does affect the vibrational zero-point energies (ZPEs) of the reactant and transition state, which is a key factor in kinetic isotope effects. princeton.edursc.org
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying reaction mechanisms in systems like alkyl iodides. mdpi.comsciepub.com DFT calculations are employed to explore reaction pathways, such as elimination (E2) and nucleophilic substitution (SN2) reactions, which are common for secondary alkyl halides.
Researchers use DFT to locate the geometries of reactants, products, and, crucially, the transition states that connect them. mdpi.com For instance, in the E2 elimination reaction of the non-deuterated analogue 2-bromopropane (B125204), DFT has been used to model the transition state, revealing the anti-periplanar arrangement of the departing hydrogen and bromide. sciepub.com Similar calculations for this compound would focus on how deuteration affects the vibrational frequencies of the transition state structure, which is critical for understanding kinetic isotope effects. DFT methods, such as M06-2X, are often chosen for their accuracy in calculating thermochemistry and reaction barriers for organic reactions. mdpi.comnih.gov
Ab Initio Methods for High-Accuracy Energetic and Geometric Characterization
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and geometric data, often referred to as "gold standard" benchmarks. rsc.orgresearchgate.net
For a molecule like this compound, high-accuracy ab initio calculations can provide precise bond lengths, bond angles, and vibrational frequencies. These calculations are crucial for validating results from less computationally expensive methods like DFT. aps.org They are particularly important for accurately determining the subtle differences in zero-point vibrational energy (ZPVE) between the deuterated and non-deuterated isotopologues. A C-D bond has a lower ZPE than a C-H bond because of the heavier mass of deuterium (B1214612), making the C-D bond effectively stronger. libretexts.orglibretexts.org This difference in ZPE is a primary contributor to the kinetic isotope effect. princeton.edu
Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties This table presents typical values to illustrate the differences discussed.
| Property | C-H Bond | C-D Bond | Consequence |
|---|---|---|---|
| Vibrational Frequency | ~2900 cm⁻¹ | ~2100 cm⁻¹ | Lower Zero-Point Energy for C-D princeton.edu |
| Zero-Point Energy (ZPE) | ~4.15 kcal/mol | ~3.00 kcal/mol | Higher activation energy to break C-D bond princeton.edu |
Theoretical Modeling of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org For this compound, the relevant KIE would be a secondary effect, as the C-D bonds are not typically broken in SN2 or E2 reactions at the 2-position. However, these substitutions still influence the reaction rate. Theoretical modeling is essential for calculating and interpreting these effects. mdpi.com
Transition State Theory and Tunneling Corrections for Deuterium Isotope Effects
Transition State Theory (TST) is the most common framework for the theoretical calculation of reaction rates and KIEs. mdpi.com The KIE is calculated as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes. Within TST, this ratio is largely determined by the differences in the ZPE between the reactants and the transition state for the two isotopologues. wikipedia.orgnih.gov
The general expression for the KIE within the TST framework involves partition functions for translational, rotational, and vibrational degrees of freedom. However, the dominant factor is often the change in ZPE. wikipedia.org For reactions involving the transfer of a light particle like hydrogen, quantum mechanical tunneling can be significant, where the particle passes through the activation barrier rather than over it. In such cases, tunneling corrections must be applied to the TST-calculated rate constants to achieve accurate results, especially at lower temperatures. mdpi.comnih.gov
Isotopic Fractionation Factor Calculations and Equilibrium Isotope Effects
While kinetic isotope effects relate to reaction rates, equilibrium isotope effects (EIEs) pertain to the distribution of isotopes in a system at equilibrium. rutgers.edu EIEs are described by the isotopic fractionation factor (α), which is the ratio of isotope ratios in two different substances or phases at equilibrium. wikipedia.orgwhoi.edu
αA-B = RA / RB
Where R is the ratio of the heavy to the light isotope (e.g., D/H) in substance A and B. wikipedia.org
These fractionation factors can be calculated using statistical mechanics, primarily from the vibrational frequencies of the molecules involved, which can be obtained from quantum chemical calculations (DFT or ab initio). unm.edu For this compound, one could calculate the fractionation factor for the distribution of deuterium between the alkyl iodide and another molecule, such as water, providing insight into the thermodynamic preference for the deuterium isotope in a given chemical environment. mcgill.ca
Computational Simulations of Spectroscopic Properties for Validation and Prediction
Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate the computed structures and energetics or to help interpret experimental spectra. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and vibrational (infrared) spectroscopy.
Quantum mechanical calculations can predict NMR chemical shifts and coupling constants. The combination of experimental NMR with computational modeling provides a powerful tool for determining the three-dimensional structures of molecules in solution. ucl.ac.uk Similarly, DFT and ab initio methods can calculate vibrational frequencies and intensities. nih.gov For this compound, a computed infrared spectrum would show a characteristic C-D stretching frequency around 2100-2200 cm⁻¹, which is significantly different from the C-H stretching frequency (~2900-3000 cm⁻¹), confirming the isotopic substitution. princeton.edu These computational predictions are vital for characterizing novel or transient chemical species.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₃HD₆I |
| 2-Iodopropane (B156323) | C₃H₇I |
| 2-Bromopropane | C₃H₇Br |
| Deuterium | D or ²H |
| Water | H₂O |
| Methane | CH₄ |
Emerging Research Directions and Future Perspectives in Deuterated Compound Research
Development of Novel Methodologies for Precision Deuteration at Challenging Sites
The ability to introduce deuterium (B1214612) into a molecule at specific, and often challenging, positions is crucial for harnessing the full potential of isotopic labeling. Traditional methods for deuteration often require harsh conditions or lack the desired regioselectivity. thalesnano.com Consequently, a major focus of current research is the development of novel, more precise, and efficient deuteration methodologies.
Recent advancements have seen the rise of catalytic transfer deuteration and hydrodeuteration as powerful techniques. These methods offer a safer and more practical alternative to the use of pressurized deuterium gas (D₂) by employing readily available deuterium donors such as heavy water (D₂O) or deuterated solvents. rsc.orgirisotope.com Various transition metal catalysts, including those based on iridium, palladium, and copper, have been developed to facilitate these reactions with high selectivity. irisotope.com
A significant challenge in deuteration is the selective activation of C-H bonds, particularly the less reactive C(sp³)-H bonds. sine2020.eu Innovative strategies are being developed to address this, including:
Silver-catalyzed C-H bond deuteration: This method has shown promise for the site-selective deuteration of five-membered aromatic heterocycles, which are common motifs in pharmaceuticals. nih.gov These reactions can proceed without the need for directing groups and utilize cost-effective deuterium sources like deuterated methanol (B129727) (CH₃OD). nih.gov
Dual-protein catalysis: Enzymatic methods offer remarkable efficiency and selectivity. A two-protein system has been demonstrated to catalyze both Cα and Cβ hydrogen-deuterium (H/D) exchange in amino acids, a feat that is challenging to achieve with small molecule catalysts. researchgate.net
Photoredox synergistic deuteration: This approach combines photoredox catalysis with a deuterium source, often D₂O, to achieve novel transformations. For instance, this strategy has been employed for the trans-dual deuteration of cyclopropenes.
These emerging methodologies are expanding the toolkit available to chemists, enabling the synthesis of complex, selectively deuterated molecules that were previously inaccessible.
Synergistic Integration of Experimental and Computational Approaches for Mechanistic Discovery
The elucidation of reaction mechanisms is fundamental to advancing chemical synthesis and understanding. In the context of deuterated compounds, the kinetic isotope effect (KIE) serves as a powerful experimental probe into the rate-determining steps of a reaction. irisotope.com The synergy between experimental measurements and computational modeling has become an indispensable tool for in-depth mechanistic discovery.
Computational modeling , particularly using Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, has become increasingly sophisticated. thalesnano.comresolvemass.ca These approaches allow for the accurate calculation of KIEs, providing insights that can be directly compared with experimental data. rsc.orgresolvemass.ca For instance, computational models can distinguish between different transition state geometries that would be difficult to differentiate through experimental means alone. nih.gov
The integration of computational chemistry with experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provides a comprehensive picture of a chemical system. researchgate.netcambridge.org
| Experimental Technique | Contribution to Mechanistic Discovery | Computational Synergy |
| NMR Spectroscopy | Provides detailed structural information and can be used to determine the position and extent of deuteration. symeres.com | DFT calculations can predict NMR chemical shifts and coupling constants, aiding in spectral assignment and structural validation. cambridge.org |
| Mass Spectrometry | Accurately determines the level of deuterium incorporation and can be used to track labeled fragments in reaction pathways. | Computational modeling can help predict fragmentation patterns and rationalize observed mass spectra. |
| Kinetic Studies | Experimentally measures reaction rates to determine the KIE. | QM/MM and DFT calculations can model the reaction pathway and compute theoretical KIEs to validate or refute proposed mechanisms. rsc.orgresolvemass.ca |
This integrated approach not only validates experimental findings but also provides a deeper, molecular-level understanding of reaction pathways, transition states, and the subtle energetic differences that govern chemical reactivity.
Advanced Applications of Deuterated Compounds in Fundamental Chemical Research (e.g., materials science)
Beyond their use in mechanistic studies and as metabolic tracers, deuterated compounds are finding increasingly advanced applications in fundamental chemical research, with materials science being a particularly promising area. researchgate.netacs.org The unique properties imparted by deuterium are being exploited to enhance the performance and stability of a variety of materials.
In the field of polymer science , deuterated polymers are invaluable tools. resolvemass.ca One of the most significant applications is in neutron scattering . sine2020.eunih.govnih.gov Due to the large difference in the neutron scattering lengths of hydrogen and deuterium, selective deuteration can be used to "highlight" specific parts of a polymer chain or components in a polymer blend. sine2020.eunih.gov This "contrast variation" technique provides detailed information about polymer conformation, dynamics, and morphology that is often unattainable with other methods. cambridge.orgsci-hub.se
Organic electronics is another area where deuteration is having a significant impact. irisotope.com The enhanced stability of C-D bonds compared to C-H bonds can be leveraged to improve the operational lifetime of organic light-emitting diodes (OLEDs). rsc.orgirisotope.com Degradation pathways in OLED materials often involve the cleavage of C-H bonds. rsc.org By replacing these labile bonds with more robust C-D bonds, the degradation process can be slowed, leading to more durable and efficient devices. rsc.org Research has shown that deuterating specific sites in host materials for phosphorescent OLEDs can increase the device lifetime by a factor of five or more. rsc.org
The table below summarizes some of the key applications of deuterated compounds in materials science:
| Application Area | Role of Deuteration | Impact |
| Polymer Science | Contrast agent in neutron scattering. sine2020.eunih.gov | Elucidation of polymer structure, conformation, and dynamics in the solid state and in solution. sci-hub.se |
| Organic Electronics (OLEDs) | Enhances the stability of C-H bonds prone to degradation. rsc.orgirisotope.com | Increases the operational lifetime and efficiency of OLED devices. rsc.org |
| Ferroelectric Materials | Alters the geometry and dynamics of hydrogen bonds. | Can increase the phase transition temperature, stabilizing the ferroelectric phase. |
| Luminescent Materials | Reduces non-radiative decay processes. | Enhances optical performance and quantum yield. |
As our ability to precisely synthesize deuterated materials improves, their application in creating more stable, efficient, and long-lasting advanced materials is expected to grow significantly.
Q & A
Basic Research Questions
Q. How is 2-Iodopropane-1,1,1,3,3,3-d6 synthesized, and what role does copper stabilization play in its preparation?
- Methodological Answer : The compound is synthesized via halogen exchange reactions using deuterated precursors (e.g., perdeuterated isopropanol) with hydroiodic acid under controlled conditions. Copper is added to stabilize the iodide, preventing oxidative decomposition or unintended radical reactions during synthesis or storage. Copper acts as a radical scavenger, mitigating degradation pathways that could compromise isotopic purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how does deuteration influence spectral interpretation?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR shows minimal signals due to high deuteration (98 atom% D), while ¹³C NMR confirms the structure via splitting patterns. Residual protiated signals (e.g., CH groups) appear as singlets due to deuterium’s low spin quantum number.
- Mass Spectrometry : High-resolution MS validates molecular weight (176.02 g/mol) and isotopic distribution.
- IR Spectroscopy : C-I stretching (~500 cm⁻¹) and C-D vibrations (~2100–2200 cm⁻¹) are key markers. Deuteration shifts absorption bands compared to non-deuterated analogs .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Flammability : Store in flame-proof cabinets; avoid sparks or open flames due to its flammable nature.
- Stabilization : Use copper-stabilized batches to minimize iodide decomposition.
- Exposure Control : Work in a fume hood to prevent inhalation of volatile organic iodide byproducts.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician. Safety data sheets (SDS) must be accessible .
Advanced Research Questions
Q. How do isotopic effects of deuterium in 2-Iodopropane-d6 influence its reactivity in nucleophilic substitution (SN2) reactions compared to the non-deuterated analog?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuteration at β-positions (C-1 and C-3) reduces hyperconjugative stabilization of transition states, slowing SN2 reactions. For example, kH/kD ratios >1 indicate primary KIE.
- Experimental Design : Compare reaction rates using isotopomers (e.g., 2-Iodopropane vs. 2-Iodopropane-d6) under identical conditions. Control for solvent polarity and temperature to isolate isotopic effects .
Q. What experimental strategies mitigate decomposition of 2-Iodopropane-d6 during storage and reaction conditions?
- Methodological Answer :
- Storage : Keep under inert gas (argon/nitrogen) at –20°C in amber glass to prevent light-induced degradation.
- Reaction Setup : Use anhydrous solvents (e.g., deuterated DMF or THF) to avoid hydrolysis.
- Stabilizers : Include copper additives (0.1–1% w/w) to suppress radical chain reactions. Monitor purity via GC-MS before critical experiments .
Q. How can researchers resolve discrepancies in kinetic data obtained from deuterated vs non-deuterated alkyl iodides in mechanistic studies?
- Methodological Answer :
- Control Experiments : Replicate studies with partial deuteration (e.g., 2-Iodopropane-1,1,1-d3) to distinguish primary (C-I bond) vs. secondary (C-D bond) isotope effects.
- Computational Modeling : Use DFT calculations to predict KIEs and validate experimental rate constants.
- Data Normalization : Account for solvent isotope effects (e.g., D2O vs. H2O) when comparing datasets .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR results when residual protiated signals appear in highly deuterated 2-Iodopropane-d6 batches?
- Methodological Answer :
- Source Identification : Check synthetic steps for incomplete deuteration (e.g., residual H2O in reagents) or cross-contamination.
- Spectral Deconvolution : Use ²H-decoupled ¹H NMR or 2D HSQC to trace residual proton signals to specific positions.
- Quality Control : Require suppliers to provide atom% D certificates (e.g., ≥98%) and batch-specific NMR validation .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | (CD3)2CHI | |
| Molecular Weight | 176.02 g/mol | |
| CAS Number | 39091-64-0 | |
| Stabilizer | Copper (0.1–1% w/w) | |
| Deuterium Purity | ≥98 atom% D |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
